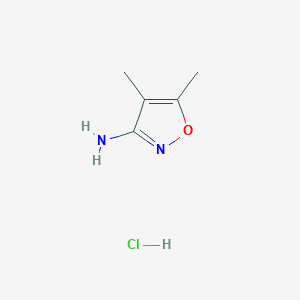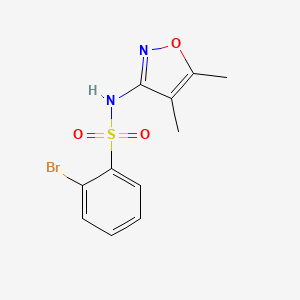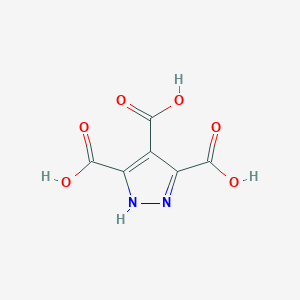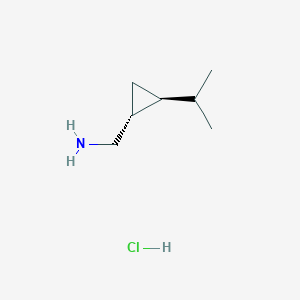
(2-Aminoethyl)urea dihydrochloride
Descripción general
Descripción
“(2-Aminoethyl)urea dihydrochloride” is a chemical compound with the molecular formula C3H11Cl2N3O and a molecular weight of 176.04494 . It’s used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “(2-Aminoethyl)urea dihydrochloride” and similar compounds has been studied extensively. For instance, one study explains that 1,3-bis (2-aminoethyl)urea (urea) is preferentially formed over the other major product, 2-imidazolidone (IZD), from thermal degradation of aqueous ethylenediamine (EDA) during the CO2 capture process . Another study discusses the synthesis of ureas from CO2 and amines .Molecular Structure Analysis
The molecular structure of “(2-Aminoethyl)urea dihydrochloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms gives the compound its unique properties.Chemical Reactions Analysis
The chemical reactions involving “(2-Aminoethyl)urea dihydrochloride” are complex and depend on the conditions. One study found that 1,3-bis (2-aminoethyl)urea (urea) is preferentially formed over 2-imidazolidone (IZD) during the thermal degradation of aqueous ethylenediamine (EDA) in the CO2 capture process . Another study discusses the thermodynamics and reaction mechanism of urea decomposition .Physical And Chemical Properties Analysis
“(2-Aminoethyl)urea dihydrochloride” has a molecular weight of 176.04494 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in various databases .Aplicaciones Científicas De Investigación
- Research : A study by Krasavin et al. discovered that AP163 , a submicromolar agonist of TAAR1 based on the 4-(2-aminoethyl)piperidine core, displayed dose-dependent activation of the receptor. AP163 was previously not associated with TAAR1 modulation in the literature .
Trace Amine-Associated Receptor 1 (TAAR1) Agonist
ROCK Inhibition Research
Safety And Hazards
Propiedades
IUPAC Name |
2-aminoethylurea;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O.2ClH/c4-1-2-6-3(5)7;;/h1-2,4H2,(H3,5,6,7);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGJUOJBHZJIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)urea dihydrochloride | |
CAS RN |
1955493-43-2 | |
| Record name | (2-aminoethyl)urea dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B3249568.png)


![8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3249585.png)






